Cas no 1216-84-8 (Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl-)

Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl- structure
1216-84-8 structure
Product Name:Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl-
Numero CAS:1216-84-8
MF:C16H26O2
MW:250.376445293427
CID:174445
PubChem ID:61129
Update Time:2025-04-19

Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl-
    • 1-Naphthaleneacetic acid, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-, gamma-lactone
    • 3a,6,6,9a-tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one
    • Decahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan-2(1H)-one
    • Naphtho(2,1-b)furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-
    • EINECS 214-933-8
    • 3a,6,6,9a-tetramethyl-dodecahydronaphtho[2,1-b]furan-2-one
    • FEMA 3794
    • (+)-Norambreinolide
    • SY026596
    • MFCD00134168
    • (+)-sclareolide
    • IMKJGXCIJJXALX-UHFFFAOYSA-N
    • Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, [3ar-(3a.alpha.,5a.beta.,9a.alpha.,9b.beta.)]-
    • Norambreinolid
    • BRD-A58481291-001-01-6
    • Norambreinolide
    • NS00012188
    • AKOS000670164
    • Naphtho[2,1-b]furan-2(1H)-one, 3a,4,5,5a.alpha.,6,7,8,9,9a,9b.alpha.-decahydro-3a.beta.,6,6,9a.beta.-tetramethyl-
    • (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldecahydronaphtho[2,1-b]furan-2(3aH)-one
    • SCHEMBL1094480
    • Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
    • NCGC00328210-01
    • Decahydrotetramethylnaphthofuranone
    • 3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydro-benzo[e]benzofuran-2-one
    • Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one
    • AS-13781
    • DTXSID50859489
    • AB01227966-03
    • 3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one
    • 3a,6,6,9a-Tetramethyl-decahydro-naphtho[2,1-b]furan-2-one
    • Norambreinolide dorm
    • 1216-84-8
    • AKOS022060557
    • Q7434120
    • Inchi: 1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3
    • Chiave InChI: IMKJGXCIJJXALX-UHFFFAOYSA-N
    • Sorrisi: O1C(CC2C1(C)CCC1C(C)(C)CCCC12C)=O

Proprietà calcolate

  • Massa esatta: 250.19338
  • Massa monoisotopica: 250.193
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 0
  • Complessità: 387
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3A^2
  • XLogP3: 4.3

Proprietà sperimentali

  • Densità: 1.009
  • Punto di fusione: Mp 122-125 °
  • Punto di ebollizione: 321.4°Cat760mmHg
  • Punto di infiammabilità: 132.4°C
  • Indice di rifrazione: 1.489
  • PSA: 26.3

Naphtho[2,1-b]furan-2(1H)-one,decahydro-3a,6,6,9a-tetramethyl- Letteratura correlata

Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd